(S)-1-(3,5-difluorophenyl)ethanamine
Description
(S)-1-(3,5-Difluorophenyl)ethanamine (CAS: 444643-16-7) is a chiral amine with the molecular formula C₈H₉F₂N and a molecular weight of 157.16 g/mol . Its IUPAC name is (1S)-1-(3,5-difluorophenyl)ethanamine, featuring a stereogenic center in the S-configuration and a 3,5-difluorophenyl substituent. The compound is commonly used as a pharmaceutical intermediate, particularly in the synthesis of carbamates, sulfonamides, and amides, as evidenced by its role in multistep reactions (e.g., in Examples 4 and 15 of ).
Properties
IUPAC Name |
(1S)-1-(3,5-difluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIXPIMMHGCRJD-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-difluorophenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3,5-difluorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination. This involves the reaction of 3,5-difluorobenzaldehyde with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The racemic mixture of 1-(3,5-difluorophenyl)ethanamine is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,5-difluorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications
(S)-1-(3,5-difluorophenyl)ethanamine is primarily investigated for its role as a neurotransmitter modulator . Preliminary studies suggest that it may influence pathways related to serotonin and norepinephrine, which are critical in mood regulation. This compound exhibits potential antidepressant-like effects and may be beneficial in treating mood disorders due to its interaction with monoamine transporters.
Binding Affinity Studies
Research indicates that this compound interacts with various neurotransmitter receptors. Understanding these interactions is essential for elucidating its pharmacological potential. The difluorophenyl moiety may enhance binding affinity to specific receptors, making it a candidate for further investigation.
Organic Synthesis
Chiral Building Block
This compound serves as a valuable chiral building block in organic synthesis. Chiral compounds are crucial in developing pharmaceuticals and materials science due to their defined handedness. The presence of fluorine atoms significantly alters the compound's reactivity and selectivity in synthetic pathways.
Pharmacological Effects
Compounds similar to this compound have shown diverse biological activities. These include:
- Antidepressant Activity : Potential efficacy in treating depression through modulation of neurotransmitter systems.
- Antimicrobial Properties : Some studies suggest that fluorinated compounds can exhibit antimicrobial effects.
Interaction Studies
Studies focusing on the binding affinity and efficacy of this compound against various biological targets provide insights into its therapeutic applications. These studies often utilize:
Mechanism of Action
The mechanism of action of (S)-1-(3,5-difluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, potentially leading to inhibition or activation of the target. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric and Halogen-Substituted Analogs
Key Observations :
- Enantiomeric Pair (S vs. R) : The S- and R-enantiomers (CAS 444643-16-7 and 771465-40-8) share identical molecular weights and halogen substitution but differ in stereochemistry. This distinction can significantly impact biological activity, as seen in receptor binding or enzymatic interactions .
- Fluorine Position Effects: The 3,5-difluoro substitution (vs.
Hydrochloride Salts and Derivatives
Table 2: Hydrochloride Salts and Functionalized Analogs
Key Observations :
Structural Analogues with Varied Backbones
Table 3: Comparison with Extended Carbon Chain Analogs
Key Observations :
- Ketone Derivatives : Loss of the amine group reduces reactivity in nucleophilic substitutions but introduces carbonyl-based reactivity .
Biological Activity
(S)-1-(3,5-difluorophenyl)ethanamine, also known as a chiral amine with the molecular formula C8H9F2N, has garnered significant attention in medicinal chemistry due to its potential biological activity and therapeutic applications. This compound is characterized by a difluorophenyl group attached to an ethanamine backbone, which influences its interaction with biological targets. Below is an overview of its biological activity, synthesis methods, and comparative analysis with similar compounds.
- Molecular Formula : C8H9F2N
- Molecular Weight : 171.16 g/mol
- CAS Number : 444643-16-7
Biological Activity
Research indicates that this compound primarily functions as a neurotransmitter modulator , influencing pathways related to serotonin and norepinephrine. Preliminary studies suggest that it may exhibit antidepressant-like effects , making it a candidate for treating mood disorders due to its interaction with monoamine transporters .
Interaction Studies
The compound shows potential in interacting with various neurotransmitter receptors. Notably, it has been studied for its binding affinity and efficacy at:
- Serotonin Transporters (SERT)
- Norepinephrine Transporters (NET)
These interactions underline the importance of further pharmacological studies to fully understand its therapeutic potential.
While specific mechanisms of action for this compound have not been definitively documented, similar fluorinated aromatic amines have been shown to interact with biological targets such as enzymes or receptors. The presence of fluorine atoms can significantly alter the compound's chemical properties and biological activity .
Synthesis Methods
Several methods exist for synthesizing this compound, highlighting its accessibility for research purposes:
- Reduction of Ketones : Utilizing chiral catalysts to reduce ketones into amines.
- N-Alkylation : Employing difluorophenyl derivatives in N-alkylation reactions.
Comparative Analysis
The uniqueness of this compound lies in its specific chiral configuration and the presence of two fluorine atoms on the phenyl ring. This structure may enhance its binding affinity and selectivity compared to structurally similar compounds.
| Compound Name | Structure | Unique Features |
|---|---|---|
| (R)-1-(3,5-difluorophenyl)ethanamine | CHFN | Enantiomer with potentially different biological activity. |
| 2-(3,5-Difluorophenyl)ethanamine | CHFN | Different positional isomer; may exhibit distinct properties. |
| 1-(3-Fluorophenyl)ethanamine | CHFN | Lacks one fluorine atom; potential differences in activity. |
Q & A
Q. What are the key physicochemical properties of (S)-1-(3,5-difluorophenyl)ethanamine, and how are they experimentally determined?
The compound's properties include a logP of 2.166 (indicating moderate lipophilicity), boiling point of 187°C, density of 1.169 g/cm³, and refractive index of 1.496. These are typically determined via:
- LogP : Shake-flask method or reversed-phase HPLC using octanol/water partitioning .
- Boiling point : Differential scanning calorimetry (DSC) or dynamic distillation under reduced pressure .
- Density : Pycnometry or gas displacement techniques .
- Refractive index : Abbe refractometer at controlled temperatures .
| Property | Value | Method |
|---|---|---|
| LogP | 2.166 | HPLC/Shake-flask |
| Boiling Point | 187°C | Dynamic distillation |
| Density | 1.169 g/cm³ | Pycnometry |
| Refractive Index | 1.497 | Abbe refractometer |
Q. What synthetic routes are reported for preparing enantiomerically pure this compound?
Chiral resolution or asymmetric synthesis is employed:
- Chiral resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .
- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in catalytic hydrogenation of imine precursors .
Advanced Research Questions
Q. How can density functional theory (DFT) be optimized to study the electronic structure of this compound?
Hybrid functionals like B3LYP with dispersion corrections (e.g., D3BJ) are recommended for accurate thermochemical and electronic property calculations. Basis sets such as 6-311++G(d,p) balance accuracy and computational cost. Validation against experimental NMR or IR spectra is critical to address discrepancies in charge distribution or vibrational modes .
Q. What strategies resolve contradictions in reported logP values for fluorinated ethanamine derivatives?
Discrepancies may arise from solvent impurities or pH effects. Mitigation steps include:
Q. How can enantiomeric purity be rigorously confirmed for this compound in drug discovery workflows?
Advanced analytical techniques include:
- Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- NMR with chiral solvating agents : Europium(III) complexes (e.g., Eu(hfc)₃) to split enantiomeric signals .
Q. What safety protocols are critical for handling air-sensitive reactions involving this compound?
Q. How do fluorination patterns (e.g., 3,5-difluoro vs. 2,4-difluoro) influence the compound’s reactivity in cross-coupling reactions?
Fluorine’s electron-withdrawing effects enhance electrophilicity at the phenyl ring. For Suzuki-Miyaura couplings:
- 3,5-Difluoro derivatives : Higher reactivity with aryl boronic acids due to para-directing fluorine atoms .
- Steric effects : 3,5-substitution minimizes steric hindrance compared to ortho-fluorinated analogs .
Methodological Notes
- Computational modeling : Always benchmark DFT results against high-level methods (e.g., CCSD(T)) for fluorinated systems .
- Synthetic scale-up : Optimize chiral catalyst loading (e.g., 0.5–2 mol%) to balance enantiomeric excess (ee) and cost .
- Safety compliance : Refer to GHS guidelines for hazard labeling, even if specific data are unavailable (e.g., use default precautionary statements) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
